molecular formula C11H12ClN3 B8356899 2-(2-Cyclopentylethynyl)-6-chloropyrimidin-4-amine

2-(2-Cyclopentylethynyl)-6-chloropyrimidin-4-amine

Cat. No.: B8356899
M. Wt: 221.68 g/mol
InChI Key: PUWYZNJGAFRDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyclopentylethynyl)-6-chloropyrimidin-4-amine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

6-chloro-2-(2-cyclopentylethynyl)pyrimidin-4-amine

InChI

InChI=1S/C11H12ClN3/c12-9-7-10(13)15-11(14-9)6-5-8-3-1-2-4-8/h7-8H,1-4H2,(H2,13,14,15)

InChI Key

PUWYZNJGAFRDJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C#CC2=NC(=CC(=N2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dichloropyrimidin-4-amine (0.2 g, 1.22 mmol), tetrakis(triphenylphosphine)palladium(0) (42 mg, 0.043 mmol) and copper iodide (14 mg, 0.07 mmol) were introduced in a flask. A mixture of THF-triethylamine 2:3 (5 mL) was added and the system was inertized 3 times with vacuum/argon cycles. Finally, cyclopentyl acetylene (0.16 mL, 1.34 mmol) was added and the resulting mixture was heated at 100° C. overnight. The reaction crude was cooled at room temperature and filtered over Celite®. The solvent was evaporated to dryness and the residue was purified by chromatography over silica gel using mixtures of hexane/EtOAc of increasing polarity as eluent, providing 0.15 g of the title compound, impurified with its regioisomer.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
Quantity
14 mg
Type
catalyst
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Name
THF triethylamine
Quantity
5 mL
Type
solvent
Reaction Step Three

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